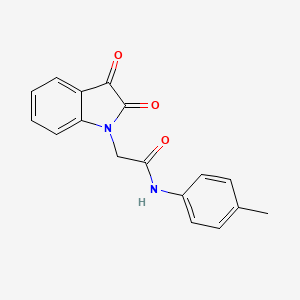

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-15(20)10-19-14-5-3-2-4-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCXJEBKORLMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178402 | |

| Record name | 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301819-41-0 | |

| Record name | 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301819-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol, has been studied for its cytotoxic effects and other pharmacological properties.

Synthesis and Characterization

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide involves several steps that typically include the reaction of indole derivatives with acetic acid derivatives. Characterization methods such as proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Cytotoxicity Studies

A pivotal study conducted by Modi et al. (2011) evaluated the cytotoxic activity of various derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide against breast cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death. The compound's structural features may facilitate interactions with cellular targets involved in these pathways.

Data Table: Cytotoxic Activity

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide | MCF-7 (Breast Cancer) | 15.5 | Modi et al., 2011 |

| Other Derivative | MDA-MB-231 | 20.0 | Modi et al., 2011 |

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, researchers administered varying concentrations of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide to MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent against breast cancer.

Case Study 2: In Vivo Efficacy

Further studies have explored the in vivo efficacy of this compound using animal models. Administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential for further development into an anticancer drug.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole, including this compound, exhibit promising anticancer properties. A study conducted on a series of indole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that modifications at the acetamide position can enhance cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that certain indole derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has highlighted that indole derivatives can inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of isatin derivatives with acetamide under specific conditions. The following table summarizes various synthetic routes and their yields:

| Synthesis Route | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Route A | Isatin + Acetamide | 85% | |

| Route B | Isatin + Methylphenylamine | 90% | |

| Route C | Isatin + Acetic Anhydride | 75% |

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of indole derivatives and their biological activity. These studies provide insights into how modifications can lead to improved efficacy against specific targets .

Clinical Trials

While specific clinical trials focusing solely on this compound may be limited, related compounds have undergone various phases of clinical evaluation for their anticancer and antimicrobial properties. The results from these trials contribute to the understanding of how compounds with similar structures may perform in clinical settings.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

*Calculated based on molecular formula C₁₇H₁₄N₂O₃.

Key Observations:

Phenyl Substituents: The 4-methylphenyl group (target compound) balances lipophilicity and steric effects, whereas the 4-hydroxyphenyl analog () introduces polarity and hydrogen-bond donor capacity, which may alter solubility and membrane permeability. Chlorophenyl () and methoxyphenyl groups modify electronic properties and metabolic stability. Chlorine increases resistance to oxidation, while methoxy groups enhance resonance effects.

Functional Group Additions: The propargyl group in the 5-chloro analog () introduces alkyne reactivity, enabling click chemistry applications.

Hydrogen Bonding and Crystallography

The 2,3-dioxoindole core facilitates R²²(10) hydrogen-bonding motifs (as seen in related N-substituted acetamides), forming dimeric aggregates in crystalline states . In contrast, non-dioxo indole derivatives (e.g., ) rely on weaker van der Waals interactions or alternate H-bond patterns, as demonstrated in crystal structures of dichlorophenylacetamide analogs . The planar amide group in the target compound allows for π-π stacking with aromatic residues in protein targets, a feature less pronounced in analogs with bulky substituents (e.g., ethyl-linked indoles in ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide?

- Methodology : Use carbodiimide-based coupling reagents (e.g., EDC or TBTU) to condense 2,3-dioxoindole derivatives with 4-methylphenylacetic acid. Optimize reaction conditions (e.g., dichloromethane as solvent, triethylamine as base, and low temperatures) to suppress side reactions like hydrolysis of the dioxoindole moiety . Post-synthesis, purify via column chromatography and validate using (e.g., aromatic protons at δ 7.1–7.5 ppm) and mass spectrometry .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Employ X-ray crystallography to resolve the crystal structure, focusing on key features like planarity of the acetamide group and dihedral angles between the indole and phenyl rings. For non-crystalline samples, use FTIR (amide C=O stretch at ~1650–1680 cm) and (carbonyl carbons at ~170–175 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodology : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) using crystallographic data. Compare dimerization patterns (e.g., R(10) motifs) and steric effects from substituents like the 4-methylphenyl group. Computational tools (e.g., Mercury CSD) can model packing efficiency and predict solubility .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology : Cross-validate using multiple techniques:

- NMR discrepancies : Assign stereochemistry via NOESY or COSY to distinguish rotamers.

- Mass spectrometry anomalies : Use high-resolution MS (HRMS) to differentiate isotopic patterns from impurities.

- Crystallographic vs. DFT data : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09) to assess conformational flexibility .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Methodology :

Modify substituents : Synthesize analogs with electron-withdrawing/donating groups on the phenyl ring (e.g., –Cl, –OCH) to assess electronic effects on receptor binding.

Assess steric effects : Compare activity of 4-methylphenyl vs. bulkier substituents (e.g., 2,6-dimethylphenyl).

In vitro assays : Use enzyme inhibition or cell viability assays to correlate structural variations (e.g., dihedral angle flexibility) with potency .

Q. What solvent systems optimize crystallization for X-ray analysis of this compound?

- Methodology : Screen solvents with varying polarity (e.g., dichloromethane, ethyl acetate, DMF/water mixtures) via slow evaporation. For stubborn cases, employ diffusion methods (e.g., layering hexane over a DCM solution). Additive screening (e.g., trace acetic acid) may enhance crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.